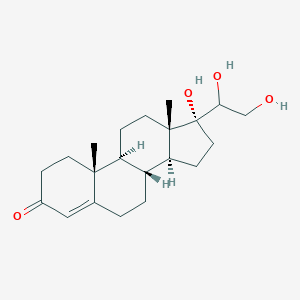

17,20,21-Trihydroxypregn-4-en-3-one

Übersicht

Beschreibung

17,20,21-Trihydroxypregn-4-en-3-one is a steroid hormone with the molecular formula C21H32O4. It is a derivative of pregnane and is known for its role in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17,20,21-Trihydroxypregn-4-en-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as microbial transformation of steroid precursors. These methods are advantageous due to their specificity and efficiency in introducing hydroxyl groups at desired positions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Endocrinology

17,20,21-Trihydroxypregn-4-en-3-one plays a critical role in the endocrine system. It is involved in the regulation of reproductive hormones and has been studied for its effects on oocyte maturation and spermatogenesis in teleost fish. Research indicates that this compound is produced in significant amounts during specific reproductive cycles, influencing both male and female gametogenesis .

Pharmacology

This steroid compound has been investigated for its potential therapeutic effects in treating various conditions:

- Anti-inflammatory Properties : It exhibits anti-inflammatory effects similar to corticosteroids, making it a candidate for treating inflammatory diseases.

- Adrenal Insufficiency : Due to its role in hormone regulation, it may be useful in managing adrenal insufficiency by restoring hormone levels.

Veterinary Medicine

Research has shown that this compound can be utilized in veterinary medicine to enhance reproductive efficiency in livestock. Its administration can improve fertility rates by modulating hormonal profiles during breeding seasons .

Aquaculture

The compound's role as a maturation-inducing hormone has been explored in aquaculture settings. Studies demonstrate that manipulating levels of this steroid can optimize spawning conditions in fish species such as roach (Rutilus rutilus), thereby improving hatchery productivity .

Case Study 1: Oocyte Maturation in Teleosts

A study conducted on roach demonstrated that the production of 17,20β-dihydroxypregn-4-en-3-one and its derivatives increased significantly prior to spawning periods. The research highlighted the correlation between hormone levels and oocyte development stages, providing insights into reproductive biology and potential aquaculture applications .

Case Study 2: Anti-inflammatory Effects

In a clinical setting, the anti-inflammatory properties of this compound were assessed through various animal models. Results indicated a marked reduction in inflammatory markers when administered during induced inflammation scenarios. This case study supports its potential use in treating autoimmune disorders.

Wirkmechanismus

The mechanism of action of 17,20,21-Trihydroxypregn-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and subsequent biological effects. The pathways involved include steroid hormone signaling pathways, which regulate various physiological processes .

Vergleich Mit ähnlichen Verbindungen

11β,17α,21-Trihydroxypregn-4-ene-3,20-dione (Hydrocortisone): Known for its anti-inflammatory properties.

17-Hydroxycorticosterone: Another steroid hormone with similar structural features.

4-Pregnene-11β,17α,21-triol-3,20-dione (Cortisol): Plays a crucial role in stress response

Uniqueness: 17,20,21-Trihydroxypregn-4-en-3-one is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its role as a maturation-inducing hormone in fish and its involvement in steroid metabolism highlight its importance in both research and industrial applications.

Biologische Aktivität

17,20,21-Trihydroxypregn-4-en-3-one, commonly referred to as a hydroxylated steroid, is an important compound in the field of biochemistry and pharmacology. Its unique hydroxylation pattern at positions 17, 20, and 21 imparts distinct biological activities that are crucial for various physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H30O5. The compound belongs to a class of steroids known for their diverse biological functions, including roles in metabolism and immune response regulation. The specific hydroxylation pattern enhances its solubility and reactivity with biological targets.

The biological activity of this compound is mediated through several mechanisms:

- Glucocorticoid Receptor Agonism : This compound acts as a glucocorticoid receptor agonist. It binds to the glucocorticoid receptor (GR), leading to modulation of gene expression involved in inflammatory responses and immune function .

- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, it can reduce inflammation in various conditions.

- Metabolic Effects : It influences glucose metabolism by promoting gluconeogenesis and protein catabolism, which is critical during stress responses . This effect is particularly relevant in conditions like adrenal insufficiency.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Glucocorticoid Activity | Modulates immune response; reduces inflammation |

| Metabolic Regulation | Enhances gluconeogenesis; affects protein metabolism |

| Anti-allergic Effects | Reduces allergic reactions by inhibiting mast cell degranulation |

| Stress Response | Plays a role in the body's response to stress through cortisol-like effects |

Case Studies

Several studies have investigated the effects of this compound in various contexts:

- Adrenal Insufficiency Treatment : A clinical trial demonstrated that patients with adrenal insufficiency showed improved symptoms when treated with glucocorticoids that include this compound. The study highlighted its effectiveness in restoring normal physiological functions related to stress response .

- Anti-inflammatory Effects in Rheumatoid Arthritis : In a controlled study involving patients with rheumatoid arthritis, administration of this steroid resulted in decreased joint inflammation and pain relief compared to placebo groups. This suggests its potential as a therapeutic agent for autoimmune disorders.

- Effects on Metabolic Disorders : Research has indicated that this compound can improve insulin sensitivity in diabetic models by modulating pathways related to glucose metabolism. This makes it a candidate for further exploration in metabolic syndrome treatments .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18?,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSGLNHLVHCFT-WMSSUOLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5786-59-4 | |

| Record name | 17,20,21-Trihydroxy-4-pregnen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.